

# Understanding Dapagliflozin degradation products under stress conditions.

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An In-depth Technical Guide to Dapagliflozin Degradation Products Under Stress Conditions

For researchers, scientists, and drug development professionals, a thorough understanding of a drug substance's stability and degradation profile is paramount for ensuring its quality, safety, and efficacy. This technical guide provides a comprehensive overview of the degradation of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Dapagliflozin can degrade under specific environmental conditions, leading to the formation of degradation impurities.[1] Factors such as hydrolysis, oxidation, and photolysis can contribute to its degradation.[1][2]

## **Quantitative Data Summary**

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following table summarizes the quantitative data on dapagliflozin degradation under different stress conditions reported in the scientific literature.



Stress Condition	Reagent/Me thod	Temperatur e	Duration	% Degradatio n	Number of Degradatio n Products
Acidic Hydrolysis	1 N HCl	60°C (reflux)	48 hours	~20-25%	2
0.1 N HCl	Room Temperature	-	11.02%	Not Specified	
0.1 N HCl	Not Specified	Not Specified	18.06%	Not Specified	•
Alkaline Hydrolysis	0.1 N NaOH	Room Temperature	-	6.80%	Not Specified
0.1 N NaOH	Not Specified	Not Specified	8.67%	2	
Oxidative Degradation	30% H <sub>2</sub> O <sub>2</sub>	60°C	24 hours	9.01%	2
3% H <sub>2</sub> O <sub>2</sub>	Not Specified	Not Specified	9.67%	Not Specified	
Thermal Degradation	Dry Heat	60°C	48 hours	11.66%	Not Specified
Wet Heat	Not Specified	Not Specified	9.78%	Not Specified	
Photolytic Degradation	UV light (254nm)	Not Specified	Not Specified	8.18%	Not Specified
Neutral Hydrolysis	Water	60°C	180 min	11.13%	Not Specified
Humidity/The rmal	Not Specified	Not Specified	Not Specified	Significant	2

It has been observed that dapagliflozin is relatively stable under thermal, photolytic, neutral, and alkaline hydrolysis conditions, with more significant degradation occurring under acidic hydrolysis.[3][4]

# **Experimental Protocols for Stress Testing**



Detailed methodologies are crucial for the reproducibility of stress testing studies. The following protocols are based on methods cited in the literature.

#### **Acidic Degradation Protocol**

- Accurately weigh and dissolve dapagliflozin in a suitable solvent (e.g., methanol).
- Add 1 N hydrochloric acid (HCl) to the drug solution.
- Reflux the mixture at 60°C for a period of up to 48 hours.[3]
- Withdraw samples at appropriate time intervals.
- Neutralize the samples with a suitable base (e.g., sodium hydroxide).
- Dilute the neutralized samples to a suitable concentration for analysis by a stability-indicating HPLC method.

### Alkaline Degradation Protocol

- Prepare a stock solution of dapagliflozin.
- Transfer 2 mL of the stock solution to a 10 mL volumetric flask.
- Add 1 mL of 0.5 N sodium hydroxide (NaOH) and keep at room temperature.
- After the desired time, further dilute with a mixture of methanol and water (30:70) to achieve a concentration of 10 μg/mL for analysis.[5]

## Oxidative Degradation Protocol

- Transfer 1 mL of the dapagliflozin stock solution to a suitable container.
- Add 1 mL of 30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).
- Keep the solution at 60°C for 24 hours.[6]
- After the incubation period, dilute the sample for analysis.



## **Thermal Degradation Protocol**

- Place a known amount of dapagliflozin sample in a petri plate.
- Expose the sample to a temperature of 60°C for 48 hours in a hot air oven.[5]
- After 48 hours, accurately weigh 10 mg of the sample and dissolve it in a mixture of methanol and water (30:70) in a 10 mL volumetric flask.[5]

#### **Photolytic Degradation Protocol**

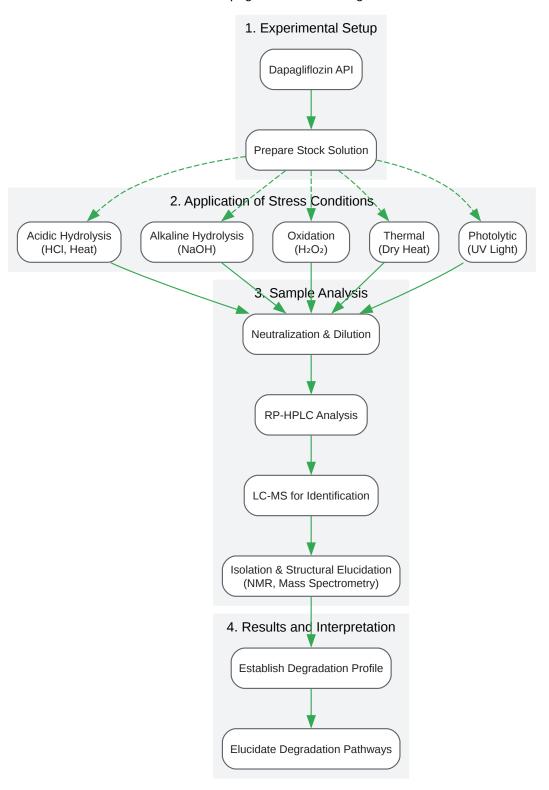
- Expose the solid dapagliflozin drug substance to UV light at 254 nm.[7]
- Alternatively, expose a solution of dapagliflozin to UV radiation.
- Prepare the sample for analysis by dissolving it in a suitable solvent.

# **Visualization of Pathways and Workflows**

The following diagrams illustrate the general workflow for forced degradation studies and the proposed degradation pathways for dapagliflozin.



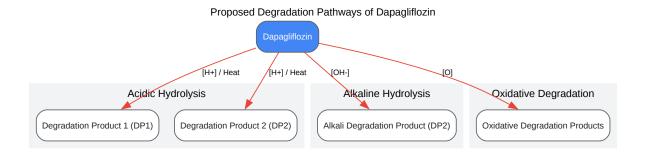
#### General Workflow for Dapagliflozin Forced Degradation Studies



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Caption: General workflow for dapagliflozin forced degradation studies.





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Caption: Proposed degradation pathways for dapagliflozin.

Under acidic conditions, two novel degradation products have been identified and characterized.[3] In alkaline hydrolysis, a degradation product (DP2) is formed where an alcohol group is converted to an aldehyde.[6] Oxidative stress also leads to the formation of distinct degradation byproducts.[2] The structures of these degradation products have been elucidated using advanced analytical techniques such as LC-MS, NMR, and mass spectrometry.[3][6]

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